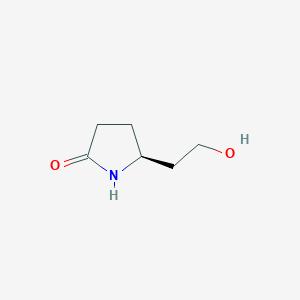

2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

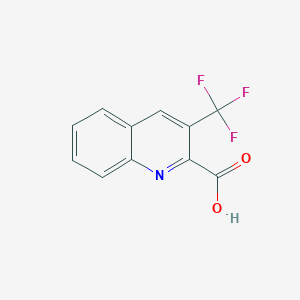

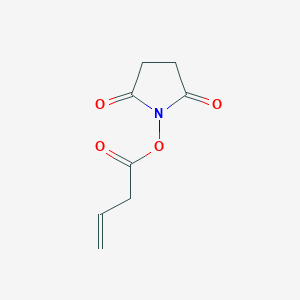

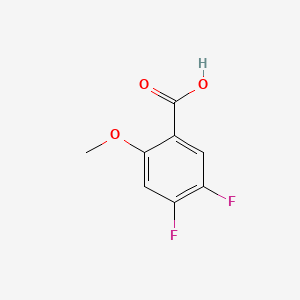

“2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-” is a chemical compound that has garnered attention in scientific research due to its unique physical and chemical properties. It has a molecular weight of 129.16 g/mol . The IUPAC name for this compound is (5S)-5-(2-hydroxyethyl)-2-pyrrolidinone .

Molecular Structure Analysis

The linear formula of “2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-” is C6H11NO2 . The InChI code for this compound is 1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1 .Physical And Chemical Properties Analysis

“2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-” is a solid at room temperature . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Biological Importance

Pyrrolones and pyrrolidinones, including the compound , are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, and researchers have synthesized various derivatives of these compounds . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Antimicrobial Activity

Pyrrolidinone derivatives have shown significant antimicrobial activity . They can be used for the future development of novel compounds active against different infections .

Anticancer Activity

Pyrrolidinone derivatives have been found to inhibit the growth of colon and pancreatic cancer models . They act as cholecystokinin-1 receptor antagonists, making them effective in cancer treatment .

Anti-inflammatory Activity

Pyrrolidinone derivatives exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antidepressant Activity

Pyrrolidinone derivatives have shown antidepressant activity . This suggests their potential use in the treatment of depressive disorders .

Industrial Applications: Acetylene Hydrochlorination

N-Hydroxyethyl-2-Pyrrolidone has been used to improve Cu-Based Catalysts with high performance for Acetylene Hydrochlorination . The acetylene conversion rate of the catalyst reached 89%, and the test conditions were T = 150 °C, GHSV (C2H2) = 90 h−1, V HCl /V C2H2 = 1:1.08 .

Transdermal Penetration Enhancer

N-(2-hydroxyethyl)-2-pyrrolidone (HEP) derivatives have been used as biodegradable transdermal penetration enhancers . The ester linkage in these compounds is readily cleaved by hydrolytic enzymes in plasma and the skin .

Synthesis of Alkaloids and Unusual β-amino Acids

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . They have also been used in the synthesis of unusual β-amino acids such as statin and its derivatives .

Eigenschaften

IUPAC Name |

(5S)-5-(2-hydroxyethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVDPHDTYDBCAI-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479071 |

Source

|

| Record name | 2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)- | |

CAS RN |

808172-50-1 |

Source

|

| Record name | 2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one](/img/structure/B1314854.png)

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)